molecular formula C18H19F2NO5 B1680644 Riodipine CAS No. 71653-63-9

Riodipine

Cat. No.: B1680644
CAS No.: 71653-63-9
M. Wt: 367.3 g/mol
InChI Key: AZVFIZVKGSPGPK-UHFFFAOYSA-N
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Description

Preparation Methods

Riodipine is synthesized through a multi-step process involving the reaction of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine . The synthetic route typically involves the following steps:

    Formation of the dihydropyridine ring: This is achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the difluoromethoxy group: This step involves the reaction of the dihydropyridine intermediate with a difluoromethoxy-containing reagent under specific conditions to introduce the difluoromethoxy group at the desired position.

Industrial production methods for this compound involve optimizing these synthetic steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Riodipine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: The nitro group in this compound can be reduced to an amine group under appropriate conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Riodipine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVFIZVKGSPGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046148
Record name Riodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-63-9
Record name Riodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ryodipine?

A1: Ryodipine acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. It binds to these channels and inhibits the influx of calcium ions into cells [, , , , ].

Q2: How does Ryodipine's interaction with calcium channels lead to its therapeutic effects?

A2: By blocking calcium channels, Ryodipine reduces intracellular calcium levels. This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure [, , , , , ]. Additionally, Ryodipine exhibits anticonvulsant effects by modulating neuronal excitability through calcium channel blockade [, , , , , , ].

Q3: Does Ryodipine affect calcium outflow from cells?

A3: Research suggests that Ryodipine indirectly affects calcium outflow. By blocking calcium entry, it disrupts the balance of the Na+/Ca2+ exchange system, leading to a net outflow of calcium from myocardial cells [].

Q4: Can other drugs compete with Ryodipine for binding to calcium channels?

A4: Yes, other dihydropyridine calcium channel blockers, such as Nifedipine and Nicardipine, compete with Ryodipine for binding to the dihydropyridine receptor site on the calcium channel [, ].

Q5: What is the molecular formula and weight of Ryodipine?

A5: The molecular formula of Ryodipine is C26H26F2N2O6, and its molecular weight is 500.49 g/mol [].

Q6: Is there evidence of energy transfer between Ryodipine and membrane proteins?

A6: Studies using Ryodipine as a fluorescent probe have shown inductive resonance energy transfer from membrane proteins to Ryodipine in synaptosomal membranes, suggesting close proximity and potential interaction [, ].

Q7: How is Ryodipine absorbed and distributed in the body?

A7: Ryodipine is rapidly absorbed from the gastrointestinal tract after oral administration. It exhibits a long half-life in plasma and does not extensively bind to plasma proteins [].

Q8: What are the primary routes of Ryodipine metabolism and excretion?

A8: Ryodipine is primarily metabolized in the liver via oxidative pathways. Metabolites are excreted through both urine and feces [, ].

Q9: Are there any known drug-metabolizing enzyme interactions with Ryodipine?

A9: While specific drug-metabolizing enzyme interactions are not extensively covered in the provided research, the metabolism of Ryodipine suggests involvement of cytochrome P450 enzymes, as is common for many dihydropyridines.

Q10: What therapeutic applications have been investigated for Ryodipine?

A10: Ryodipine has been studied for its potential in treating hypertension, angina pectoris, and epilepsy [, , , , , , ].

Q11: What in vitro and in vivo models have been used to study Ryodipine's effects?

A11: Researchers have employed a range of models, including:

  • Isolated tissues: Frog heart preparations, rabbit aorta, and rat brain synaptosomes [, , , , , ].
  • Cellular models: Human leukemia cell lines [].
  • Animal models: Rats with induced hypertension, conscious rabbits with myocardial ischemia, and rodent models of epilepsy [, , , , , , , , , ].
  • Clinical Trials: Small-scale trials in patients with stable angina pectoris [, ].

Q12: How does Ryodipine compare to other calcium channel blockers like Nifedipine in terms of efficacy?

A12: While both are calcium channel blockers, research suggests some differences:

  • Antianginal effects: Both show comparable effects on exercise tolerance in angina patients [, ].
  • Hemodynamic effects: Ryodipine's impact on pulmonary pressure appears less pronounced than Nifedipine during exercise [].
  • CNS effects: Ryodipine might have a shorter duration of CNS depression compared to Nifedipine in animal models [].

Q13: What is known about the toxicity profile of Ryodipine?

A13: Studies indicate that Ryodipine has low acute toxicity and is generally well-tolerated in animal models, even at doses exceeding therapeutic levels [].

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